molecular formula C8H9NS B14673469 Methanethioamide, N-methyl-N-phenyl- CAS No. 36325-39-0

Methanethioamide, N-methyl-N-phenyl-

Cat. No.: B14673469
CAS No.: 36325-39-0
M. Wt: 151.23 g/mol
InChI Key: WRMTZQFCAFLQOB-UHFFFAOYSA-N
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Description

Methanethioamide, N-methyl-N-phenyl- is an organic compound with the molecular formula C8H9NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common method involves the reaction of an amide with phosphorus sulfides such as phosphorus pentasulfide. This reaction replaces the oxygen atom in the amide with a sulfur atom, forming the thioamide . Another method involves the use of Lawesson’s reagent, which is a more modern and efficient way to introduce sulfur into the molecule .

Industrial Production Methods

In industrial settings, the production of Methanethioamide, N-methyl-N-phenyl- often involves large-scale reactions using phosphorus sulfides or Lawesson’s reagent. These methods are chosen for their efficiency and ability to produce high yields of the desired thioamide .

Chemical Reactions Analysis

Types of Reactions

Methanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the thioamide back to the corresponding amide.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Methanethioamide, N-methyl-N-phenyl- can produce sulfoxides or sulfones, while reduction can yield the corresponding amide .

Mechanism of Action

The mechanism of action of Methanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. Thioamides are known to inhibit the enzyme thyroid peroxidase, which reduces the synthesis of thyroid hormones. This mechanism is particularly relevant in the treatment of thyroid disorders . Additionally, Methanethioamide, N-methyl-N-phenyl- can form stable complexes with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanethioamide, N-methyl-N-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-methyl-N-phenylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMTZQFCAFLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483090
Record name Methanethioamide, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36325-39-0
Record name Methanethioamide, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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